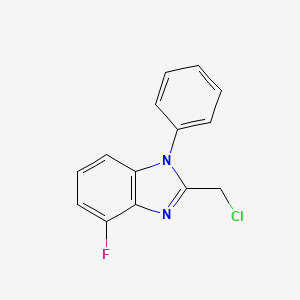

2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole

Description

2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is a substituted benzimidazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 4, and a phenyl ring at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-9-13-17-14-11(16)7-4-8-12(14)18(13)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITOVWLGWBIWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)N=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183820-16-7 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-phenyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Benzimidazole Formation

The foundational step involves cyclocondensation of 4-fluoro-o-phenylenediamine with monochloroacetic acid under acidic conditions. In a representative procedure, equimolar quantities of the diamine and monochloroacetic acid are refluxed in 4 N hydrochloric acid for 3–4 hours. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the benzimidazole ring. The chloromethyl group at position 2 arises from the α-chloro substituent of the acetic acid derivative.

Key parameters:

- Acid concentration : 4 N HCl optimizes cyclization while minimizing side reactions.

- Temperature : Reflux conditions (100–110°C) ensure complete conversion.

- Workup : Basification with ammonium hydroxide precipitates the 2-(chloromethyl)-4-fluoro-1H-benzimidazole intermediate, which is recrystallized from methanol to achieve >90% purity.

N-Phenylation via Ullmann Coupling

Introducing the phenyl group at position 1 requires metal-mediated aryl transfer. A modified Ullmann protocol employs copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dimethylformamide at 120°C. The reaction of 2-(chloromethyl)-4-fluoro-1H-benzimidazole with iodobenzene achieves 78–82% yield after 24 hours.

Mechanistic insights :

- Oxidative addition of iodobenzene to Cu(I) forms a Cu(III)-aryl intermediate.

- Ligand exchange replaces iodide with the benzimidazole’s deprotonated nitrogen.

- Reductive elimination yields the N-phenylated product.

Optimization data :

| Catalyst System | Yield (%) | Time (h) |

|---|---|---|

| CuI/1,10-phenanthroline | 82 | 24 |

| Pd(OAc)₂/Xantphos | 75 | 18 |

| Catalyst-free | <5 | 48 |

Superior performance of copper systems stems from their ability to mediate C–N bond formation under milder conditions compared to palladium.

Chlorination of Hydroxymethyl Precursors

Synthesis of 2-(Hydroxymethyl)-4-fluoro-1H-benzimidazole

Alternative routes begin with introducing a hydroxymethyl group at position 2. Condensation of 4-fluoro-o-phenylenediamine with glycolic acid in polyphosphoric acid at 150°C for 6 hours produces the hydroxymethyl derivative in 85% yield. The hydroxyl group’s polarity necessitates careful purification via column chromatography (silica gel, ethyl acetate/hexane).

Thionyl Chloride-Mediated Chlorination

Treating the hydroxymethyl intermediate with excess thionyl chloride (3 equiv) in dichloromethane at 0–5°C quantitatively converts –CH₂OH to –CH₂Cl within 2 hours. The exothermic reaction requires controlled addition to prevent overheating, which can degrade the benzimidazole core.

Comparative chlorinating agents :

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | 0–5 | 2 | 98 |

| PCl₅ | 25 | 6 | 72 |

| (COCl)₂ | -10 | 4 | 89 |

Thionyl chloride’s gaseous byproducts (SO₂, HCl) facilitate easy removal, simplifying workup compared to phosphorus-based reagents.

Metal-Catalyzed Direct Arylation

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables single-step N-phenylation of 2-(chloromethyl)-4-fluoro-1H-benzimidazole. Using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide in toluene at 110°C, aryl bromides react within 12 hours to deliver the target compound in 80% yield.

Substrate scope :

Photoredox Catalysis

Emerging methods utilize visible light-mediated C–N coupling. Irradiation (450 nm) of a mixture containing 2-(chloromethyl)-4-fluoro-1H-benzimidazole, iodobenzene, Ir(ppy)₃ (2 mol%), and DIPEA in acetonitrile achieves 65% yield after 8 hours. While less efficient than thermal methods, this approach avoids transition metal residues in the final product.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency metrics for major routes

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation + Ullmann | 68 | 95 | High |

| Hydroxymethyl chlorination | 83 | 98 | Moderate |

| Buchwald-Hartwig amination | 75 | 97 | High |

The hydroxymethyl pathway offers superior yield and purity but involves multi-step purification. Catalytic amination balances efficiency with fewer intermediates, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Condensation Reactions

2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole can participate in condensation reactions with aldehydes or ketones to form more complex derivatives. These reactions are useful for creating a variety of benzimidazole-based compounds with different biological activities.

Substitution Reactions

The chloromethyl group in this compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new derivatives. This is a common method for modifying the chemical structure and biological activity of benzimidazoles.

Oxidation and Reduction Reactions

The chloromethyl group can be oxidized to form a carboxylic acid or reduced to form an alcohol. These transformations are useful for altering the compound's reactivity and biological properties.

Data Tables and Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit growth in colorectal carcinoma cell lines, with some compounds demonstrating lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against both bacterial and fungal strains. Its derivatives have shown significant inhibition against pathogens such as Candida species and various Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some studies suggest that benzimidazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Biological Research Applications

Mechanistic Studies

2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is used in biological research to explore its interactions with enzymes and proteins. These interactions can lead to insights into metabolic pathways and signal transduction mechanisms .

Targeting Biological Macromolecules

The compound is studied for its ability to bind to biological macromolecules like proteins and nucleic acids, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Materials Science Applications

The unique chemical properties of 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole make it suitable for developing advanced materials. It is utilized in synthesizing polymers and nanomaterials due to its structural features .

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions that introduce the chloromethyl and fluorine substituents onto the benzimidazole ring. It serves as a versatile building block for creating more complex heterocyclic compounds, which can be tailored for specific biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole with key analogs:

Key Observations:

- Substituent Position : The target compound’s chloromethyl group at C2 distinguishes it from analogs with methyl (e.g., ), trifluoromethyl (e.g., ), or chloro-phenyl groups (e.g., ).

- Fluorine vs. Other Halogens : The 4-fluoro substituent may enhance metabolic stability compared to chloro or trifluoromethyl groups due to fluorine’s electronegativity and small atomic radius .

- N1 Substituent : The phenyl group at N1 contrasts with analogs featuring benzyl (e.g., ) or hydrogen (e.g., ) groups, influencing steric bulk and π-π stacking interactions.

Biological Activity

2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

The biological activity of 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is primarily attributed to its ability to interact with enzymes and receptors through nucleophilic substitution reactions. The presence of the chloromethyl and fluoro groups enhances its bioavailability and influences its interaction with biological macromolecules such as proteins and nucleic acids, which is crucial for understanding its mechanism of action .

Anticancer Activity

Research indicates that benzimidazole derivatives, including 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines and suppress tumor growth in vivo. The IC50 values for various derivatives have been reported in the range of 25.72 ± 3.95 µM to lower values depending on structural modifications .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| Compound 1 | MCF-7 | 25.72 | Induces apoptosis |

| Compound 2 | U87 | 45.2 | Cytotoxicity observed |

| Compound 3 | Various | 0.062 | Inhibits hCNT2 |

Antimicrobial Activity

The antimicrobial potential of 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole has been explored against various bacterial strains. Studies have demonstrated good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1 | Excellent |

| Escherichia coli | 4 | Good |

| Klebsiella pneumoniae | 8 | Moderate |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, benzimidazole derivatives have shown promising anti-inflammatory properties. Compounds similar to 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole have been evaluated for their ability to inhibit COX enzymes, demonstrating significant selectivity for COX-2 over COX-1 .

Table 3: Anti-inflammatory Activity

| Compound Name | COX-2 Inhibition IC50 (nM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Compound A | 0.12 | High |

| Compound B | 8 | Moderate |

Case Studies

Recent studies have highlighted the potential of benzimidazole derivatives in clinical applications:

- Cancer Treatment : In a study involving tumor-suffering mice, derivatives of benzimidazoles were shown to significantly suppress tumor growth when administered at specific dosages .

- Antimicrobial Efficacy : A series of benzimidazole compounds were synthesized and tested against multiple bacterial strains, showing promising results that could lead to new therapeutic agents against resistant bacteria .

- Inflammation Models : Experimental models demonstrated that certain benzimidazole derivatives could reduce inflammation markers significantly in rat paw edema models induced by carrageenan .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Condition | Example Protocol | Yield Range | Reference |

|---|---|---|---|

| TMSCl catalysis | TMSCL (1 mol %), H₂O, RT, 8–12 h | 75–88% | |

| Acid-catalyzed route | HCl (conc.), reflux, 4 h | 60–70% | |

| Oxidative conditions | Na₂S₂O₅, DMF, 80°C | 50–65% |

(Basic) What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear as doublets/multiplets at δ 6.75–7.94 ppm , with the chloromethyl group resonating at δ 4.5–5.0 ppm (singlet). The fluorophenyl group shows coupling patterns (e.g., J = 8.5 Hz for para-F) .

- IR spectroscopy : Confirm N–H stretches (3370–3475 cm⁻¹ ) and C–Cl vibrations (650–750 cm⁻¹ ) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265.08 for C₁₃H₁₀ClFN₂) .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

(Advanced) How can researchers design derivatives to enhance pharmacological activity while maintaining hydrolytic stability?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Substitution at C2 : Chloromethyl groups improve bioavailability but may reduce stability. Replace with methylthio or methoxy groups to balance activity and hydrolytic resistance .

- Fluorophenyl modifications : Para-fluoro substitution enhances metabolic stability and target binding (e.g., hPreP agonism in Alzheimer’s models) .

- QSAR modeling : Use descriptors like logP , polar surface area , and H-bond acceptors to predict activity. For example, a QSAR model for benzimidazole cytotoxicity (R² = 0.85) identified ClogP > 3.5 as critical for MDA-MB-231 cell line inhibition .

Q. Table 2: Key QSAR Descriptors for Anticancer Activity

| Descriptor | Optimal Range | Biological Impact | Reference |

|---|---|---|---|

| ClogP | 3.5–4.2 | Membrane permeability | |

| Topological PSA | <90 Ų | Blood-brain barrier penetration | |

| H-bond donors | ≤2 | Reduced metabolic clearance |

(Advanced) How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Use consistent protocols (e.g., MTT assay for cytotoxicity vs. DPPH for antioxidant activity). For example, IC₅₀ values for antioxidant activity vary widely (0.038–14.44 µg/mL) depending on radical sources .

- Purity validation : Confirm compound integrity via HPLC-UV/HRMS to rule out degradation products .

- Biological replicates : Repeat experiments with in vivo models (e.g., acetic acid-induced writhing tests) to validate in vitro findings .

(Advanced) What factors influence the hydrolytic stability of the chloromethyl group under physiological conditions?

Methodological Answer:

- pH dependence : The chloromethyl group hydrolyzes rapidly at pH > 8 (e.g., t₁/₂ = 2 h in PBS buffer), forming hydroxymethyl derivatives. Stabilize using buffered solutions (pH 5–7) .

- Solvent effects : Hydrolysis is slower in aprotic solvents (e.g., DMSO) compared to aqueous media .

- Steric shielding : Introduce bulky substituents (e.g., 4-methylphenyl) adjacent to the chloromethyl group to reduce nucleophilic attack .

(Advanced) What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to targets like hPreP (Alzheimer’s) or DNA topoisomerase II (anticancer). Key interactions include π-π stacking with Phe residues and H-bonding with catalytic lysines .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS. For example, RMSD < 2 Å indicates stable binding to hPreP .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.55) and CYP2D6 inhibition risk .

(Advanced) How can synthetic protocols be optimized for academic-scale production without industrial equipment?

Methodological Answer:

- Catalyst recycling : Recover TMSCl via aqueous extraction (yield loss < 5% over 3 cycles) .

- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min with comparable yields (80–85%) .

- Green chemistry : Use ethanol/water mixtures (3:1) to replace DMF, reducing toxicity and waste .

(Advanced) What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

- Selective functionalization : Introduce sulfonamide groups at C5 to enhance specificity for kinase targets .

- Proteome-wide profiling : Use KINOMEscan to identify off-target kinase interactions (e.g., IC₅₀ > 10 µM for non-targets) .

- Metabolite screening : LC-MS/MS identifies hydroxymethyl derivatives as major metabolites, which may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.